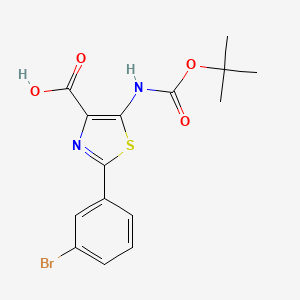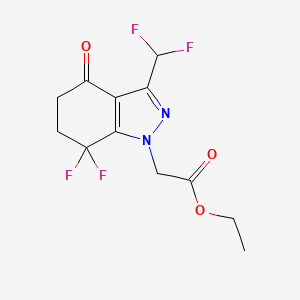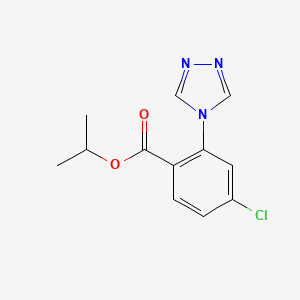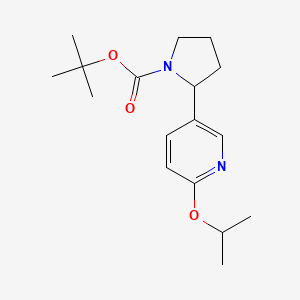
tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, which is further substituted with an isopropoxy group. The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric protection and enhancing the stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine ring and a halogenated pyrrolidine intermediate.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a suitable leaving group, such as a halide or a tosylate.
Protection with tert-Butyl Group: The tert-butyl group can be introduced through a carbamate formation reaction using tert-butyl chloroformate and a suitable base, such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring or the pyrrolidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isopropoxy group or the tert-butyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives, such as dihydropyridine or tetrahydropyridine derivatives.
Substitution: Formation of various substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
- It can serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound can be used as a probe to study the interactions of pyrrolidine and pyridine derivatives with biological targets, such as enzymes and receptors.
Medicine:
- The compound can be investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry:
- The compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various mechanisms, including:
Inhibition of Enzyme Activity: The compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity.
Receptor Modulation: The compound may bind to a receptor, either activating it (agonist) or blocking it (antagonist), leading to changes in cellular signaling pathways.
相似化合物的比较
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness:
- The presence of the isopropoxy group on the pyridine ring distinguishes tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate from other similar compounds. This unique substitution pattern can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
- The tert-butyl group provides steric protection, enhancing the stability of the compound and potentially improving its pharmacokinetic profile by reducing metabolic degradation.
属性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
tert-butyl 2-(6-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)21-15-9-8-13(11-18-15)14-7-6-10-19(14)16(20)22-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3 |
InChI 键 |
ZHJZBIFAISQFAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


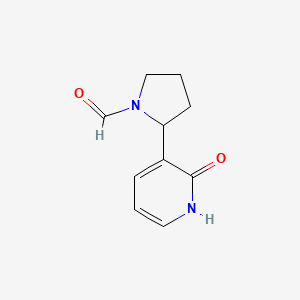


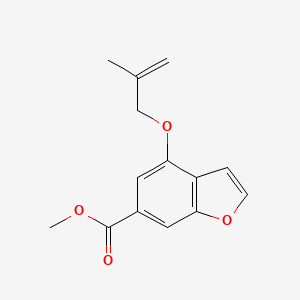

![7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole](/img/structure/B11802941.png)
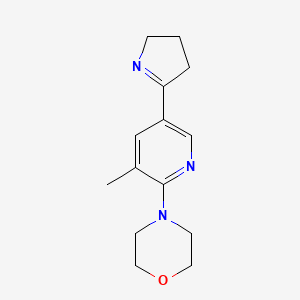
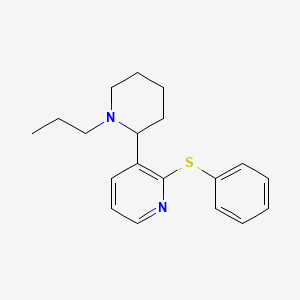

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)
